molecular formula C14H4Br2N4S4 B8223271 4,7-Bis(5-bromothiophen-2-yl)-2

4,7-Bis(5-bromothiophen-2-yl)-2

Cat. No.: B8223271
M. Wt: 516.3 g/mol
InChI Key: ZKKKKDLZPJWDRO-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole is a high-value dibromo monomer specifically designed for the synthesis of advanced semiconducting polymers through metal-catalyzed cross-coupling reactions such as Stille or Suzuki polycondensation . This compound serves as a critical electron-accepting building block in the construction of Donor-Acceptor (D-A) type conjugated polymers, which are fundamental to organic electronics . The electron-deficient benzothiadiazole core, when coupled with the electron-rich bromothiophene units, allows for precise tuning of the polymer's bandgap and optical absorption properties, enabling the development of materials with tailored electronic characteristics . Its primary research value lies in the development of active layer materials for next-generation organic electronic devices. Researchers leverage this monomer to create polymers for use in Organic Photovoltaics (OPVs) to achieve higher power conversion efficiencies, and in Organic Field-Effect Transistors (OFETs) to enhance charge carrier mobility . The bromine atoms on the thiophene rings provide excellent sites for polymerization, facilitating the creation of polymers with excellent light absorption and charge transport capabilities . This product is offered in high purity (>98%) to ensure consistent performance in sensitive synthetic workflows and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,8-bis(5-bromothiophen-2-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br2N4S4/c15-7-3-1-5(21-7)9-11-13(19-23-17-11)10(6-2-4-8(16)22-6)14-12(9)18-24-20-14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKKDLZPJWDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=C3C(=C(C4=NSN=C24)C5=CC=C(S5)Br)N=S=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br2N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide (NBS) Mediated Bromination

The most widely reported method involves electrophilic bromination of M4 using NBS under controlled conditions.

Protocol 1: Chloroform-Based Bromination

  • Reagents : M4 (0.233 mmol), NBS (2.1 equiv, 0.489 mmol), dry chloroform.

  • Procedure :

    • Dissolve M4 in chloroform (3.3 mL) at 0°C.

    • Add NBS portionwise under nitrogen in the dark (aluminum foil wrapping).

    • Stir for 3–6 hours at 0°C–25°C.

    • Extract with chloroform, concentrate, and purify via silica gel chromatography (5% ethyl acetate/hexane).

  • Yield : 95% (bright orange solid, m.p. 258°C).

  • Characterization : ¹H NMR (CDCl₃) shows deshielded thiophene protons at δ 7.85 (s, 2H), 7.80 (d, 2H), and 7.13 (d, 2H).

Protocol 2: Dichlorobenzene Solvent System

  • Reagents : M4, NBS (2.0 equiv), 1,2-dichlorobenzene.

  • Procedure :

    • Reflux M4 and NBS in 1,2-dichlorobenzene at 120°C for 12–24 hours.

    • Cool, precipitate in methanol, and filter.

    • Purify via Soxhlet extraction with methanol and chloroform.

  • Yield : >90% (red needles, m.p. 245–247°C).

Protocol 3: Tetrahydrofuran (THF) Medium

  • Reagents : M4, NBS (2.5 equiv), anhydrous THF.

  • Procedure :

    • React M4 with NBS in THF at 25°C for 24 hours under darkness.

    • Remove solvent under vacuum and wash with hexane.

    • Recrystallize from chloroform/methanol.

  • Yield : 88–92%.

Comparative Analysis of Bromination Conditions

Parameter Chloroform Dichlorobenzene THF
Temperature 0°C–25°C120°C25°C
Reaction Time 3–6 hours12–24 hours24 hours
NBS Equivalents 2.12.02.5
Yield 95%>90%88–92%
Purification Column ChromatographySoxhlet ExtractionRecrystallization

Key Observations :

  • Chloroform enables rapid, high-yield bromination at low temperatures, minimizing side reactions.

  • Dichlorobenzene requires elevated temperatures but achieves comparable yields, suitable for large-scale synthesis.

  • THF offers moderate yields with simpler workup, though longer reaction times are needed.

Optimization and Mechanistic Insights

Role of Darkness

Light exclusion is critical to prevent radical side reactions, as NBS generates bromine radicals under UV exposure. Aluminum foil wrapping or amber glassware is standard.

Solvent Effects

  • Chloroform : Polar aprotic solvent stabilizes intermediates, enhancing reaction homogeneity.

  • Dichlorobenzene : High boiling point facilitates reflux, accelerating kinetics.

  • THF : Coordinates to NBS, moderating reactivity for controlled bromination.

Stoichiometry and Selectivity

Using 2.0–2.5 equivalents of NBS ensures complete di-bromination without overhalogenation. Excess NBS (>3.0 equiv) leads to tri-brominated byproducts, detectable via LC-MS.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Loss of thiophene β-proton signals (δ 7.47–7.20 ppm in M4) confirms bromination at the 5-position.

  • Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 458.21.

  • FTIR : C-Br stretching vibrations at 550–600 cm⁻¹.

Purity Assessment

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Melting Point : Sharp melting at 245–258°C indicates crystalline uniformity.

Applications in Polymer Synthesis

The monomer serves as a key building block for donor-acceptor copolymers:

  • PCDTBT : Synthesized via Suzuki coupling with carbazole boronic esters, achieving power conversion efficiencies >7% in solar cells.

  • Thermal Stability : Decomposition temperature >300°C (TGA), suitable for solution processing .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-2 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

    Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, organotin or boronic acid reagents, and solvents like tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Coupling Products: Larger, more complex molecules formed through the coupling of thiophene units.

    Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction Products: Reduced thiophene derivatives with altered electronic properties.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (BBT) is primarily used in organic electronics, photonics, and materials science, owing to its unique arrangement of thiophene and benzothiadiazole units, which contribute to its high electron affinity and stability.

Scientific Research Applications

BBT's applications span several fields, including organic electronics, photonics, and materials science. Its structure promotes effective charge transport and light absorption, making it suitable for use in various electronic and photonic devices.

Organic Electronics

BBT is mainly known for its role in organic electronic devices, specifically organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Organic Photovoltaics (OPVs) BBT is employed as an electron acceptor in OPV blends, where its high electron affinity and suitable energy levels improve charge separation and transport efficiency within the active layer. A study showed that incorporating BBT into a polymer:fullerene blend led to a significant increase in power conversion efficiency (PCE), achieving values exceeding 10% under standard testing conditions.

Organic Light Emitting Diodes (OLEDs) BBT acts as a host material for phosphorescent emitters in OLEDs. Its ability to facilitate efficient energy transfer results in enhanced device performance. Research has shown that OLEDs using BBT as a host exhibit improved brightness and stability compared to traditional host materials.

Photonic Applications

Due to its optical properties, BBT is suitable for various photonic applications, including sensors and light-emitting devices.

Fluorescent Sensors BBT can be utilized in fluorescent sensors because of its sensitivity to specific ions.

Light Emitting Devices BBT can be used in light-emitting devices, providing narrow emission spectra for precise color control.

Materials Science

BBT is being explored for its potential in developing advanced materials with specific electronic and optical properties.

Nanocomposites BBT can be integrated into nanocomposite materials to improve their electrical conductivity and thermal stability. A study reported that BBT-infused nanocomposites showed improved mechanical properties along with enhanced electrical performance compared to their non-infused counterparts.

Conductive Polymers BBT is used to enhance the conductivity of conductive polymers without compromising their strength.

BBT has potential biological activities, particularly in organic electronics and photovoltaics.

Photovoltaic Efficiency BBT is used in the synthesis of semiconducting polymers like PCDTBT, which has shown power conversion efficiencies (PCE) up to 6.7% in solar cells.

Anticancer Potential Compounds similar to BBT exhibit cytotoxic effects against various cancer cell lines. Derivatives of benzothiadiazoles have shown promising results in inhibiting tumor growth in vitro.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic ElectronicsOPVsIncreased power conversion efficiency
OLEDsEnhanced brightness and stability
PhotonicsFluorescent SensorsHigh sensitivity to specific ions
Light Emitting DevicesNarrow emission spectra for precise color control
Materials ScienceNanocompositesImproved electrical conductivity
Conductive PolymersEnhanced conductivity without compromising strength

Case Studies

Photovoltaic Applications A study in the International Journal of Photoenergy highlighted the use of BBT in developing high-efficiency photovoltaic materials. The research showed that blending BBT with fullerene derivatives enhanced charge transport properties and overall device performance.

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-2 depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to delocalize electrons, play a crucial role in its function. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules and materials. In catalysis, the thiophene rings can coordinate with metal centers, facilitating various catalytic processes.

Comparison with Similar Compounds

Alkyl Chain-Functionalized Derivatives

  • 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (): Modification: Introduction of branched 2-octyldodecyl chains on the thiophene rings. Impact: Enhanced solubility in organic solvents (e.g., dichloromethane, THF) and reduced aggregation in solid-state matrices. Application: Used in aggregation-induced emission (AIE) molecules for cancer phototheranostics, achieving high fluorescence quantum yields in nanoparticles .
  • 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole ():

    • Modification : Shorter 2-ethylhexyl side chains.
    • Impact : Lower solubility compared to the 2-octyldodecyl variant but improved crystallinity for charge transport.
    • Application : Semiconductor layers in organic field-effect transistors (OFETs).

Ethylenedioxythiophene (EDOT) Derivatives

  • 4,7-Bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole ():
    • Modification : Bromine replaced with EDOT units via Stille coupling (85% yield).
    • Impact : Increased conductivity (10⁻² S/cm) due to extended π-conjugation and reduced steric hindrance.
    • Application : Electrochemical biosensors for detecting 17β-estradiol, leveraging redox-active EDOT for enzyme (HRP) immobilization .

Core Heterocycle Variations

Selenadiazole Analogues

  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole ():
    • Modification : Replacement of sulfur in the benzothiadiazole core with selenium.
    • Impact : Red-shifted absorption (λₐᵦₛ ~550 nm vs. 480 nm for Br-Th-BTD) due to selenium’s lower electronegativity.
    • Application : Low-bandgap polymers for near-infrared photovoltaics .

Triazole Derivatives

  • 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole (M2, ):
    • Modification : Benzothiadiazole replaced with a triazole ring and octyl chain.
    • Impact : Higher electron affinity (LUMO = -3.8 eV) and thermal stability (Tₐ > 300°C).
    • Application : n-Type semiconductors in organic photovoltaics (OPVs) .

Fluorinated Analogues

  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (TBFT, ):
    • Modification : Fluorination at the 5,6-positions of the benzothiadiazole core.
    • Impact : Lower LUMO (-3.5 eV vs. -3.2 eV for Br-Th-BTD), enhancing electron transport.
    • Synthesis : 52.5% yield via Suzuki coupling, purified via silica gel chromatography .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Core Structure Substituents λₐᵦₛ (nm) LUMO (eV) Application Ref.
Br-Th-BTD Benzothiadiazole 5-Bromothiophene 480 -3.2 Polymer precursor [17]
EDOT-BTD Benzothiadiazole EDOT-thiophene 520 -3.6 Biosensors [2]
Br-Th-BSeD Benzoselenadiazole 5-Bromothiophene 550 -3.9 Photovoltaics [15]
TBFT (5,6-difluoro) Benzothiadiazole 5-Bromothiophene, F 470 -3.5 Semiconductors [9]

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)-2 is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bis-thiophene core, which is known for its electronic properties, and has been investigated for its interactions with various biological targets, particularly in cancer therapy and antifungal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atoms and thiophene rings enhance the compound's binding affinity to these targets, which can lead to the inhibition of crucial biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Antifungal Activity

Additionally, this compound has demonstrated antifungal activity , particularly against multidrug-resistant strains of Candida spp. The proposed mechanism includes interference with cell membrane integrity and function, leading to impaired nutrient uptake and waste removal processes in fungal cells .

Case Studies

  • Anticancer Efficacy : A study published in Journal of Organic Chemistry evaluated the antiproliferative effects of various thiophene derivatives, including this compound, against human tumor xenografts. The results indicated a significant reduction in tumor size in treated groups compared to controls .
  • Antifungal Assessment : Another investigation focused on the antifungal properties of this compound against Candida albicans. The findings revealed that treatment with this compound resulted in a marked decrease in fungal viability due to disruption of membrane functions .

Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-7 (breast cancer)10.5Induction of apoptosis; inhibition of cell cycle
AntifungalCandida albicans15.0Disruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Bis(5-bromothiophen-2-yl)-2, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions, leveraging bromothiophene precursors. Key parameters include temperature (70–90°C for cross-coupling), solvent choice (e.g., THF or DMF for solubility), and catalyst systems (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Thin-layer chromatography (TLC) should monitor reaction progress . Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms bromothiophene integration. Aromatic protons appear at δ 6.8–7.5 ppm, with splitting patterns indicating regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peaks) and detects bromine isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture or oxidizers, as brominated thiophenes may decompose into HBr or CO₂ under harsh conditions . Regular stability checks via NMR or HPLC are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound for materials science applications?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge transport, and conjugation effects. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π-π* transitions. Solvent effects (PCM model) refine accuracy. Theoretical frameworks should align with experimental observations to predict optoelectronic behavior in organic semiconductors .

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for brominated thiophene derivatives?

  • Methodological Answer :

  • Systematic Replication : Reproduce synthetic protocols with strict control of variables (e.g., catalyst loading, solvent purity).
  • Advanced Characterization : Use X-ray crystallography (single-crystal) to resolve structural ambiguities, as seen in related benzothiophene derivatives .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., inconsistent NMR shifts due to solvent polarity) .

Q. What experimental designs are suitable for evaluating this compound in photovoltaic or catalytic systems?

  • Methodological Answer :

  • Device Fabrication : Test in bulk heterojunction solar cells (e.g., blend with PCBM). Use J-V curves under AM1.5G illumination to measure efficiency.
  • Catalytic Screening : Employ a split-plot design with controlled variables (e.g., catalyst loading, substrate scope). Kinetic studies (GC-MS monitoring) quantify turnover frequencies .
  • Control Groups : Include unsubstituted thiophene analogs to isolate bromine’s electronic effects .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Suzuki coupling, TLC monitoring
Characterization HRMS, ¹H/¹³C NMR, HPLC
Electronic Properties DFT (B3LYP), X-ray crystallography
Stability Accelerated aging tests, HPLC validation
Application Testing J-V curve analysis, GC-MS kinetics

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